Lasmiditan succinate

Description

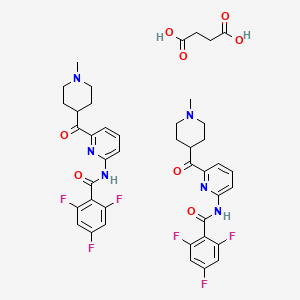

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

butanedioic acid;2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H18F3N3O2.C4H6O4/c2*1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22;5-3(6)1-2-4(7)8/h2*2-4,9-11H,5-8H2,1H3,(H,23,24,27);1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOIHUHNGPOCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42F6N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195991 | |

| Record name | Lasmiditan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

872.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439239-92-6 | |

| Record name | Lasmiditan succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439239926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasmiditan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASMIDITAN SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W64YBJ346B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Lasmiditan Succinate

Serotonin (B10506) 5-HT1F Receptor: Characterization and Neuroanatomical Distribution

The therapeutic effects of lasmiditan (B1674530) are mediated through its potent and selective agonism of the 5-HT1F receptor. drugbank.com This receptor is a subtype of the larger family of serotonin (5-hydroxytryptamine, 5-HT) receptors, which are involved in a wide array of physiological and pathological processes. tocris.com

Receptor Subtype Identification and Genetic Aspects

The 5-HT1F receptor is one of five subtypes within the 5-HT1 receptor family, which also includes 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1E receptors. mdpi.com These G-protein-coupled receptors are known to inhibit adenylyl cyclase. tocris.compnas.org The gene encoding the human 5-HT1F receptor was identified and cloned from a human genomic library. pnas.org It is an intronless gene located on chromosome 3. wikipedia.orggenecards.org The 5-HT1F receptor shares the highest homology with the 5-HT1E subtype. pnas.org

Expression Patterns within the Central and Peripheral Nervous Systems

The 5-HT1F receptor is expressed in both the central and peripheral nervous systems. drugbank.com Its distribution is particularly relevant to the pathophysiology of migraine.

The 5-HT1F receptor is prominently found within the trigeminal pathway, which plays a crucial role in migraine headaches. patsnap.com These receptors are located on both the peripheral and central sensory trigeminal neurons. nih.gov Specifically, 5-HT1F receptors are expressed in the trigeminal ganglion and the trigeminal nucleus caudalis. nih.govnih.gov Activation of these receptors leads to hyperpolarization of nerve terminals, which in turn inhibits trigeminal nerve activity. drugbank.comnih.gov This is believed to be a key mechanism through which lasmiditan alleviates migraine pain. drugbank.com

Beyond the trigeminal system, 5-HT1F receptor mRNA has been identified in several brain regions involved in pain processing (nociception). In humans, these regions include the cortex, hypothalamus, locus coeruleus, and the upper cervical cord. nih.govd-nb.info In rodents, expression has been noted in areas such as the cerebral cortex, periaqueductal grey, hippocampus, thalamic nuclei, amygdala, and dorsal root ganglia. nih.govd-nb.info This widespread distribution suggests that lasmiditan may exert its effects at multiple sites within the central nervous system to modulate pain pathways. nih.gov

Ligand Binding Profile and Receptor Affinity Studies of Lasmiditan

Lasmiditan is characterized by its high affinity and selectivity for the 5-HT1F receptor, distinguishing it from older classes of migraine medications like triptans. drugbank.comwikipedia.org Triptans act on 5-HT1B and 5-HT1D receptors, which are associated with vasoconstriction. drugbank.com In contrast, lasmiditan's selectivity for the 5-HT1F receptor allows it to be effective without causing vasoconstriction, a significant advantage for patients with or at risk for cardiovascular conditions. patsnap.comnih.gov

Quantitative Radioligand Binding Assays (e.g., Ki values, potency)

Radioligand binding assays have been instrumental in quantifying the affinity of lasmiditan for various serotonin receptor subtypes. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

Studies have demonstrated that lasmiditan binds with high affinity to the human 5-HT1F receptor. In vitro binding studies have reported a Ki value for lasmiditan at the human 5-HT1F receptor to be approximately 2.21 nM. biocrick.comresearchgate.net In contrast, its affinity for other serotonin receptors, such as 5-HT1A, 5-HT1B, and 5-HT1D, is significantly lower, with Ki values being over 440 to 475 times higher. nih.goveuropa.eupharmacytimes.com This high selectivity underscores the targeted mechanism of action of lasmiditan. europa.eu

The functional potency of lasmiditan has also been assessed. In functional assays, lasmiditan demonstrated high selectivity for the 5-HT1F receptor with an EC50 value of 43.1 nM for functional activity. biocrick.com The EC50 value represents the concentration of a drug that gives a half-maximal response.

Table 1: Binding Affinity of Lasmiditan at Human 5-HT Receptors

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 1053 ± 134 |

| 5-HT1B | 1043 ± 124 |

| 5-HT1D | 1357 ± 156 |

| 5-HT1F | 2.21 ± 0.22 |

| 5-HT2A | >5000 |

| 5-HT2B | >2000 |

| 5-HT2C | >3000 |

| 5-HT6 | >4000 |

| 5-HT7 | >3000 |

Data sourced from Nelson et al. 2010. researchgate.net

Comparative Selectivity against Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A/B, 5-HT7)

A key feature of lasmiditan is its high selectivity for the 5-HT1F receptor over other serotonin receptor subtypes, particularly those implicated in vasoconstriction. drugbank.com In vitro binding studies have demonstrated that lasmiditan has a significantly higher affinity for the 5-HT1F receptor compared to 5-HT1B and 5-HT1D receptors, with a selectivity ratio greater than 470-fold. nih.gov This high selectivity is a crucial distinction from triptans and is responsible for lasmiditan's lack of vasoconstrictive activity. drugbank.comnih.gov

Binding and functional activity assays have been conducted for a range of human serotonin receptors, confirming the high selectivity of lasmiditan for the 5-HT1F subtype. nih.govkcl.ac.uk The binding affinity (Ki) of lasmiditan for the 5-HT1F receptor is 2.21 nM, while its affinity for 5-HT1B and 5-HT1D receptors is significantly lower, with Ki values of 1043 nM and 1357 nM, respectively. nih.gov Lasmiditan shows minimal interaction with other receptor subtypes such as 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7. dovepress.comnih.gov This selectivity profile minimizes the potential for adverse effects associated with the activation of other 5-HT receptors. dovepress.com

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. 5-HT1F) |

|---|---|---|

| 5-HT1F | 2.21 nih.gov | - |

| 5-HT1B | 1043 nih.gov | >470-fold nih.gov |

| 5-HT1D | 1357 nih.gov | >614-fold |

Functional Agonism at 5-HT1F Receptors (e.g., inhibition of cAMP accumulation)

As a 5-HT1F receptor agonist, lasmiditan's mechanism of action involves functional activation of this receptor. patsnap.com The 5-HT1F receptor, like other 5-HT1 subtypes, is negatively coupled to adenylyl cyclase. nih.govnih.gov When lasmiditan binds to and activates the 5-HT1F receptor, it triggers a cascade of intracellular events that lead to the inhibition of adenylate cyclase activity. patsnap.com This inhibition results in a decrease in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a crucial secondary messenger. patsnap.comnih.gov The functional potency of serotonergic compounds to inhibit cAMP increase through 5-HT1B receptor activation has been shown to correlate with their ability to contract human coronary arteries; however, lasmiditan's high selectivity for the 5-HT1F receptor and lack of significant 5-HT1B agonism means it does not produce this effect. nih.govkcl.ac.ukresearchgate.net

Intracellular Signal Transduction Pathways Mediated by 5-HT1F Receptor Activation

G-Protein Coupling Mechanisms

The 5-HT1F receptor is a G-protein-coupled receptor (GPCR). biorxiv.orgpatsnap.com Specifically, it couples preferentially to the Gi/o family of G proteins. biorxiv.orgnih.gov Upon agonist binding, such as with lasmiditan, the receptor undergoes a conformational change that triggers signaling through these inhibitory G proteins. drugbank.com Cryo-electron microscopy studies of the 5-HT1F receptor in complex with lasmiditan and an inhibitory G protein heterotrimer have provided structural insights into this selective activation. biorxiv.org These studies reveal specific interactions, such as hydrogen bonds between lasmiditan and residues E3136.55 and N3176.59 in the transmembrane helix 6 of the 5-HT1F receptor, which are distinct from the interactions seen with other serotonin receptor subtypes. bmbreports.org

Downstream Signaling Cascades

Activation of the Gi/o protein by the lasmiditan-bound 5-HT1F receptor leads to the inhibition of adenylyl cyclase. nih.gov This action reduces the production of cAMP from ATP. nih.gov The decrease in cAMP levels subsequently inhibits the activity of protein kinase A (PKA) and affects downstream signaling pathways. nih.gov This ultimately leads to the modulation of ion channel function and the inhibition of neurotransmitter and neuropeptide release. nih.govmdpi.com While the primary pathway involves cAMP inhibition, some evidence suggests that stimulation of 5-HT1F receptors might also induce phosphoinositide phospholipase C activation. nih.gov

Preclinical Pharmacodynamic Mechanisms

Modulation of Neurotransmitter and Neuropeptide Release

A significant aspect of lasmiditan's pharmacodynamic effect is its ability to modulate the release of key molecules involved in migraine pathophysiology. d-nb.info By activating presynaptic 5-HT1F receptors on trigeminal nerve endings, both peripherally and centrally, lasmiditan inhibits the release of pro-inflammatory neuropeptides. patsnap.comnih.govtandfonline.com

Inhibition of Neuronal Activity and Pain Pathway Modulation

Lasmiditan's activation of 5-HT1F receptors leads to the inhibition of trigeminal neuronal firing. ijbcp.commedex.com.bd This is a crucial aspect of its pain-relieving mechanism. By suppressing the activity of the trigeminal nucleus caudalis, a key relay center for migraine pain, lasmiditan can dampen the transmission of nociceptive signals. ijbcp.com Furthermore, studies have indicated that 5-HT1F agonists can decrease the expression of c-fos, a marker of neuronal activation, within the trigeminal nucleus, thereby reducing synaptic activation levels. ijbcp.comportico.org This action helps to counteract the peripheral and central sensitization of pain pathways that occurs during a migraine attack. nih.govnih.gov

The binding of lasmiditan to 5-HT1F receptors on both central and peripheral trigeminal neurons is thought to induce hyperpolarization of the nerve terminals. medex.com.bddrugbank.comnih.gov Hyperpolarization makes the neuron less likely to fire an action potential, thus inhibiting the propagation of pain signals. khanacademy.org This effect is a fundamental mechanism by which lasmiditan exerts its inhibitory control over the trigeminal pain pathway. drugbank.comnih.gov

Lack of Vasoconstrictor Activity: A Mechanistic Differentiation

A significant distinguishing feature of lasmiditan is its lack of vasoconstrictor activity, a characteristic that sets it apart from the triptan class of migraine medications. ijbcp.com

In vitro studies using isolated human arteries, including coronary, internal mammary, and middle meningeal arteries, have demonstrated that lasmiditan does not induce vasoconstriction. portico.orgeuropa.eufda.gov This is attributed to its high selectivity for the 5-HT1F receptor and very low affinity for the 5-HT1B and 5-HT1D receptors, which are responsible for the vasoconstrictive effects of triptans. ijbcp.comeuropa.eu For instance, research on rabbit saphenous vein rings, a model for human coronary arteries, showed no discernible contractions with lasmiditan, whereas sumatriptan (B127528) produced robust contractions. portico.org This lack of vasoconstrictive properties suggests a more favorable cardiovascular safety profile for lasmiditan, particularly for patients with or at risk for cardiovascular disease. nih.gov

In vivo Cardiovascular Assessments in Preclinical Models

Preclinical in vivo studies have been crucial in characterizing the cardiovascular profile of lasmiditan, particularly its effects on vascular tone, in contrast to the vasoconstrictive properties of the triptan class of migraine medications. nih.govdrugbank.com These assessments have primarily been conducted in animal models, such as dogs and rats, to evaluate the direct effects on arterial diameters and blood pressure.

Research in anesthetized female beagle dogs has provided significant insights into the vascular effects of lasmiditan at clinically relevant exposures. nih.gov In these studies, intravenous administration of lasmiditan was compared directly with sumatriptan, a commonly used triptan. The diameters of the carotid and coronary arteries were measured following escalating doses of each compound. The findings consistently demonstrated that lasmiditan is devoid of the vasoconstrictor activity associated with sumatriptan. nih.goveuropa.eu While sumatriptan produced statistically significant decreases in both coronary and carotid artery diameters, lasmiditan did not cause any vasoconstriction at any of the doses tested. nih.govcordynamics.com

| Compound | Effect on Coronary Artery Diameter | Effect on Carotid Artery Diameter | Reference |

|---|---|---|---|

| Lasmiditan | No change observed at any dose tested | No change observed at any dose tested | nih.goveuropa.eucordynamics.com |

| Sumatriptan | Significant decrease at clinically relevant doses | Significant decrease at clinically relevant doses | nih.govcordynamics.com |

Further in vivo studies in rodent models have explored the functional consequences of lasmiditan's mechanism of action. In a rat model using a closed-cranial window, investigators assessed the effects on dural artery vasodilation, a key process in migraine pathophysiology involving calcitonin gene-related peptide (CGRP). eur.nl Intravenous lasmiditan significantly attenuated the vasodilation induced by endogenous CGRP release (triggered by electrical stimulation or capsaicin). eur.nlportico.org However, it had no effect on vasodilation caused by the administration of exogenous CGRP. eur.nl These results support the hypothesis that lasmiditan's therapeutic action stems from its ability to prejunctionally inhibit the release of vasoactive neuropeptides like CGRP from trigeminal nerve endings, rather than by directly constricting blood vessels. eur.nl During these experiments, administration of high doses of capsaicin (B1668287) or CGRP caused a significant decrease in mean arterial pressure, but lasmiditan itself did not produce significant changes in baseline arterial pressure. eur.nl

| Compound | Effect on Vasodilation from Endogenous CGRP Release | Effect on Vasodilation from Exogenous CGRP | Inferred Mechanism | Reference |

|---|---|---|---|---|

| Lasmiditan | Significant attenuation | No effect | Inhibition of trigeminal CGRP release | eur.nl |

| Sumatriptan | Significant attenuation (at higher doses) | No effect | Inhibition of trigeminal CGRP release | eur.nl |

Collectively, these in vivo preclinical assessments underscore a key distinction between lasmiditan and triptans. While both can inhibit neurogenic vasodilation by modulating CGRP release, lasmiditan achieves this without the direct vasoconstrictor activity on major arteries that has limited the use of triptans in patients with cardiovascular risk factors. nih.goveur.nl

Preclinical Pharmacokinetics and Metabolism Research

Absorption and Distribution Characteristics in Animal Models

Oral Bioavailability and Time to Peak Concentration (tmax) in Preclinical Species

Preclinical studies have demonstrated that lasmiditan (B1674530) is rapidly absorbed following oral administration in animal models. In rats, the time to reach maximum plasma concentration (Tmax) was observed to be 30 minutes. regulations.govfda.gov The oral bioavailability in this species was calculated to be 63.3%. regulations.govfda.gov In a study involving dogs, the Tmax was reached at 3.5 hours when administered with food, indicating a potential slowing effect of food on absorption. regulations.gov

Table 1: Oral Bioavailability and Tmax of Lasmiditan in Preclinical Species

| Species | Oral Bioavailability (%) | Tmax (hours) | Fed/Fasted State |

| Rat | 63.3% regulations.govfda.gov | 0.5 regulations.govfda.gov | Not specified |

| Dog | Not specified | 3.5 regulations.gov | Fed |

| Dog | Not specified | 1.25 regulations.gov | Fasted |

Blood-Brain Barrier Penetration Studies

A key characteristic of lasmiditan is its ability to cross the blood-brain barrier (BBB), a critical feature for a centrally acting agent targeting migraine pathophysiology. nih.govnih.govresearchgate.net Studies in rats have shown that lasmiditan readily penetrates the CNS. regulations.govfda.govnih.gov Following both intravenous and oral administration in rats, brain-to-plasma ratios were approximately 3, indicating significant accumulation in the brain. europa.eu One hour after oral administration in rats, brain levels of lasmiditan were nearly two-fold higher than those in the plasma. regulations.govfda.gov Quantitative whole-body autoradiography in rats further confirmed the distribution of lasmiditan and its metabolites into the central nervous system, with the highest concentrations found in the pituitary and pineal glands. europa.eu In mice, an intravenous dose resulted in a brain/plasma ratio of 1.57 two hours after injection, further supporting its CNS penetration. nih.gov

Plasma Protein Binding Dynamics

The binding of a drug to plasma proteins can significantly influence its distribution and availability to target tissues. In preclinical species, lasmiditan exhibits moderate plasma protein binding. In mice, rats, and dogs, the protein binding ranged from 42% to 55%. europa.eu In monkeys, a higher binding range of 86% to 90% was observed. europa.eu For comparison, in human plasma, the binding of lasmiditan is approximately 55% to 60%. regulations.goveuropa.eunih.govregulations.gov

Table 2: Plasma Protein Binding of Lasmiditan in Various Species

| Species | Plasma Protein Binding (%) |

| Mouse | 42% - 55% europa.eu |

| Rat | 42% - 55% europa.eu |

| Dog | 42% - 55% europa.eu |

| Monkey | 86% - 90% europa.eu |

| Human | 55% - 60% regulations.goveuropa.eunih.govregulations.gov |

Volume of Distribution Analysis

The volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent to which a drug distributes throughout the body's tissues. While specific preclinical Vd values are not extensively detailed in the provided context, the high distribution of lasmiditan throughout the body is indicated by its moderate plasma protein binding. regulations.govregulations.gov The apparent central volume of distribution in humans is estimated to be 558 L. fda.gov

Metabolic Pathways and Enzyme Systems

Identification of Primary Metabolic Routes (e.g., ketone reduction)

Lasmiditan is primarily eliminated through metabolism. nih.govdovepress.com The major metabolic pathway is ketone reduction, a process that occurs both hepatically and extrahepatically, primarily through non-cytochrome P450 (non-CYP) enzymes. europa.eunih.govnih.gov This pathway leads to the formation of the main metabolite, S-M8. europa.eu Other metabolites, such as M7 and M18, are formed through oxidation on the piperidine (B6355638) ring. nih.govfda.gov Studies have confirmed that enzymes such as monoamine oxidase (MAO-A, MAO-B), flavin monooxygenase 3, CYP450 reductase, xanthine (B1682287) oxidase, alcohol dehydrogenase, aldehyde dehydrogenase, and aldo-keto reductases are not involved in the metabolism of lasmiditan. europa.eu

Role of Non-CYP Enzymes in Biotransformation

The biotransformation of lasmiditan is a notable process, distinguished by its reliance on non-cytochrome P450 (CYP) enzymatic pathways. nih.govajprd.com Preclinical and subsequent human studies have consistently shown that lasmiditan undergoes extensive hepatic and extrahepatic metabolism primarily through the action of non-CYP enzymes. nih.govdrugbank.comeuropa.eu The principal metabolic route identified is ketone reduction. nih.govdrugbank.comfda.govdrugs.com This specific pathway is responsible for the conversion of the parent compound, lasmiditan, into its primary and most abundant metabolite, which is designated as S-M8. europa.eufda.gov In addition to ketone reduction, another significant biotransformation pathway is the oxidation of the piperidine ring, which results in the formation of metabolite M7. nih.goveuropa.eudrugs.com This dual-pathway metabolism underscores the compound's clearance through robust, non-CYP-mediated mechanisms.

Characterization of Metabolites (e.g., M3, M7, S-M8, M18) and Assessment of Pharmacological Inactivity

The metabolism of lasmiditan results in the formation of several metabolites, with M7, M8, and M18 being the major ones identified in humans. fda.gov Metabolite M3 has been noted as a major metabolite in some preclinical species, but it constitutes less than 10% of the lasmiditan area under the curve (AUC) in humans. fda.gov

The primary pathways involve ketone reduction to form M8 and oxidation of the piperidine ring to yield M7. nih.govfda.govdrugs.com A combination of these two pathways leads to the formation of metabolite M18. nih.govdrugs.com In human plasma, unchanged lasmiditan accounted for 13.1% of the drug-related exposure, while the metabolites M8, [S,R]-M18, and M7 accounted for 47.5%, 10.5%, and 7.7%, respectively. fda.gov Crucially, extensive research has determined that these major metabolites—M3, M7, M8, and M18—are pharmacologically inactive. nih.govdrugbank.comfda.govdrugs.com

Table 1: Major Metabolites of Lasmiditan and Their Formation

| Metabolite | Formation Pathway | Pharmacological Activity |

|---|---|---|

| M3 | - | Inactive fda.gov |

| M7 | Oxidation of the piperidine ring nih.goveuropa.eu | Inactive nih.govdrugbank.comfda.gov |

| S-M8 | Ketone reduction of lasmiditan fda.gov | Inactive fda.gov |

| M18 | Combination of M7 and M8 pathways nih.govdrugs.com | Inactive nih.govdrugbank.comfda.gov |

Elimination Mechanisms in Preclinical Species

Renal Excretion Pathways

Renal excretion is a minor pathway for the clearance of the parent lasmiditan compound. nih.govajprd.comdrugs.com Following administration, only about 3% of the dose is recovered in the urine as unchanged lasmiditan. ajprd.comdrugbank.comeuropa.eudrugs.com However, the urinary route is significant for the elimination of its metabolites. fda.gov The primary metabolite, S-M8, is substantially excreted via the kidneys, accounting for approximately 66% of the administered dose found in urine. nih.goveuropa.eufda.govdrugs.com The majority of this recovery from urine occurs within 48 hours post-dose. nih.govdrugs.com

Biliary/Fecal Excretion

Evidence from preclinical models indicates a role for biliary and fecal excretion in the elimination of lasmiditan and its metabolites. fda.gov In studies with dogs administered intravenous [14C]lasmiditan, the presence of significant radioactivity in the feces pointed towards biliary excretion as a relevant clearance mechanism. europa.eu In a human study with radiolabeled lasmiditan, approximately 8% of the total radioactivity was recovered in the feces, confirming this as a secondary elimination route. fda.gov

Elimination Half-Life Determination

The elimination half-life of lasmiditan has been determined in various species. In humans, the mean elimination half-life is consistently reported to be approximately 5.7 hours. nih.govdrugbank.comeuropa.eufda.govfda.govnih.gov In preclinical animal models, the reported values show some variability. One study in rats reported a combined half-life of 2.63 hours, fda.gov while another study indicated a significantly longer half-life of approximately 31 hours in rats. federalregister.gov

Table 3: Elimination Half-Life of Lasmiditan in Different Species

| Species | Elimination Half-Life (t½) |

|---|---|

| Human | ~5.7 hours nih.govdrugbank.comeuropa.eufda.govfda.govnih.gov |

| Rat | 2.63 hours fda.gov or ~31 hours federalregister.gov |

Preclinical Efficacy and Disease Model Research

Development and Validation of Animal Models for Headache Pathophysiology

To investigate the underlying mechanisms of headache and assess the potential of new therapeutic agents like lasmiditan (B1674530) succinate (B1194679), researchers rely on a variety of validated animal models. These models are designed to replicate specific aspects of migraine pathophysiology, from the initial activation of the trigeminal system to the development of central sensitization and pain-related behaviors.

Activation of the trigeminovascular system is a key event in migraine pathology nih.govresearchgate.netresearchgate.net. Preclinical models are used to simulate this activation and study its consequences. One established method involves the electrical stimulation of the trigeminal ganglion or dura mater in anesthetized rats nih.govnih.govneurology.org. This stimulation evokes responses at the trigeminocervical complex, mimicking the activation of trigeminal nerves that occurs during a migraine attack nih.gov.

Another widely used model involves the administration of capsaicin (B1668287), a potent activator of TRPV1 receptors, which are found on trigeminal nerve fibers nih.gov. Intravenous capsaicin induces neurogenic dural vasodilation, a process driven by the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP) from trigeminal nerve endings researchgate.netnih.govnih.gov. The measurement of dural blood vessel diameter using techniques like intravital microscopy provides a quantifiable marker of this trigeminal activation researchgate.net.

Neurogenic inflammation is a critical component of migraine pathophysiology, characterized by vasodilation and increased vascular permeability in the dura mater researchgate.netnih.gov. A standard animal model to study this phenomenon is the dural plasma protein extravasation (PPE) model researchgate.net. In this model, stimulation of the trigeminal ganglion leads to the leakage of plasma proteins from dural blood vessels into the surrounding tissue nih.govnih.govnih.gov. This extravasation is a direct consequence of the release of inflammatory neuropeptides from trigeminal nerve endings nih.gov. The amount of protein leakage can be quantified, serving as a reliable marker for the efficacy of drugs intended to block this inflammatory cascade researchgate.netnih.gov.

Central sensitization refers to the increased responsiveness of neurons in the central nervous system to sensory input, which is thought to underlie many chronic pain conditions, including migraine nih.govnih.gov. In the context of migraine, prolonged activation of the trigeminal system leads to sensitization of second-order neurons in the trigeminal nucleus caudalis (TNC) in the brainstem nih.gov.

A key marker used to measure the activation of these central neurons is the expression of the immediate early gene c-Fos nih.gov. Following electrical or chemical stimulation of the trigeminal ganglion, an increase in c-Fos protein-like immunoreactivity is observed in the TNC nih.govcapes.gov.br. The number of c-Fos positive neurons provides a quantitative measure of neuronal activation and central sensitization nih.gov. Evaluating a compound's ability to block this c-Fos expression is a common method for assessing its potential to inhibit central pain pathways nih.govnih.gov.

To understand the pain component of migraine, researchers use behavioral models that assess nociceptive responses in animals. Cutaneous allodynia, a condition where normally non-painful stimuli are perceived as painful, is a common symptom in migraine patients and can be replicated in rodent models nih.gov. This is often measured as increased sensitivity to mechanical or thermal stimuli nih.gov.

Specifically, periorbital (facial) and hindpaw mechanosensitivity are evaluated using von Frey filaments nih.gov. These filaments are applied with varying degrees of force to determine the withdrawal threshold of the animal. A lower withdrawal threshold indicates heightened pain sensitivity, or allodynia nih.govnih.gov. These behavioral assessments serve as a surrogate for headache in animal models and are crucial for evaluating the analgesic potential of new drugs nih.gov.

Efficacy of Lasmiditan in Preclinical Headache Models

Lasmiditan has been extensively evaluated in the aforementioned preclinical models, demonstrating its ability to modulate key pathways involved in headache pathophysiology. Its primary mechanism involves selective agonism of the 5-HT1F receptor, which is expressed throughout the trigeminal system nih.govnih.govnih.gov.

A cornerstone of lasmiditan's preclinical efficacy is its ability to inhibit the release of CGRP, a neuropeptide central to pain signaling in migraine nih.govnih.govnih.gov. Studies have shown that lasmiditan effectively blocks CGRP release across different components of the trigeminovascular system nih.govnih.gov.

In Vitro/Ex Vivo Evidence: In ex vivo studies using isolated tissues from mice, lasmiditan was shown to inhibit potassium chloride (KCl)-induced CGRP release from the dura mater, the trigeminal ganglion, and the trigeminal nucleus caudalis. This inhibitory effect was comparable in magnitude to that of the triptan sumatriptan (B127528) nih.govnih.govnih.gov.

In Vivo Evidence: In vivo studies in rats further support a presynaptic inhibitory mechanism. Intravenous administration of lasmiditan significantly attenuated dural vasodilation induced by endogenous CGRP release (triggered by electrical stimulation or capsaicin) researchgate.netnih.gov. However, it did not block the vasodilatory effects of exogenously administered CGRP nih.govnih.gov. This indicates that lasmiditan acts by inhibiting the release of CGRP from trigeminal nerve terminals, rather than by blocking its effects at the receptor level nih.govnih.gov.

The table below summarizes the comparative preclinical findings for lasmiditan's effect on trigeminal pathways.

| Preclinical Model/Assay | Finding for Lasmiditan | Reported Comparison | Supporting Evidence |

|---|---|---|---|

| Inhibition of CGRP Release (Ex Vivo Tissues: Dura Mater, TG, TNC) | Effectively inhibited KCl-induced CGRP release. | Inhibition was of a similar magnitude to that produced by sumatriptan. nih.govnih.gov | Demonstrates direct inhibitory action on peripheral and central trigeminal neurons. nih.govnih.gov |

| Neurogenic Dural Vasodilation (In Vivo) | Significantly attenuated vasodilation from endogenous CGRP release. | Effective at lower doses compared to sumatriptan. nih.gov | Confirms presynaptic inhibition of CGRP release from peripheral terminals. researchgate.netnih.govnih.gov |

| Dural Plasma Protein Extravasation | Potently inhibited plasma protein leakage following trigeminal stimulation. | Efficacy is similar to triptans in this model. nih.gov | Shows ability to block neurogenic inflammation. nih.govnih.gov |

| c-Fos Expression in Trigeminal Nucleus Caudalis (TNC) | Blocked the expression of c-Fos in the TNC in response to trigeminal stimulation. nih.govnih.gov | Oral doses of 3 µg/kg or higher reduced c-Fos signals by 50%. nih.gov | Indicates inhibition of central sensitization pathways. nih.govnih.gov |

Attenuation of Dural Vasodilation Induced by Endogenous Mediators

Lasmiditan's mechanism of action in migraine involves the modulation of the trigeminovascular system. Preclinical studies have demonstrated its ability to inhibit the release of calcitonin gene-related peptide (CGRP), a potent vasodilator deeply implicated in the pathophysiology of migraine. researchgate.netnih.govnih.gov In a rat model utilizing a closed cranial window, intravenous administration of lasmiditan significantly and dose-dependently attenuated the dural vasodilation caused by endogenous CGRP release. researchgate.netnih.gov This release was triggered by mediators such as capsaicin or periarterial electrical stimulation. researchgate.netnih.gov

Notably, lasmiditan did not affect the vasodilation induced by the administration of exogenous CGRP. researchgate.netnih.gov This finding suggests that lasmiditan's effect is not on the CGRP receptors on the blood vessels themselves but rather a prejunctional inhibition of CGRP release from the trigeminal sensory nerve endings that innervate the dural vasculature. nih.gov Ex vivo studies further support this, showing that both lasmiditan and the triptan sumatriptan similarly inhibited potassium chloride (KCl)-induced CGRP release from isolated dura mater, trigeminal ganglion, and trigeminal nucleus caudalis preparations. nih.gov

| Model/Assay | Stimulus | Effect of Lasmiditan | Reference |

|---|---|---|---|

| Rat Closed-Cranial Window (In Vivo) | Endogenous CGRP (Capsaicin/Electrical Stimulation) | Significantly attenuated dural vasodilation | researchgate.netnih.gov |

| Rat Closed-Cranial Window (In Vivo) | Exogenous CGRP | No attenuation of dural vasodilation | researchgate.netnih.gov |

| Isolated Mouse Tissues (Ex Vivo) | Potassium Chloride (KCl) | Inhibited CGRP release from dura mater, trigeminal ganglion, and trigeminal nucleus caudalis | nih.govresearchgate.net |

Suppression of Central Sensitization Markers (c-fos)

Central sensitization is a key process in migraine pathophysiology, leading to heightened neuronal responses and the experience of cutaneous allodynia. The expression of the immediate early gene c-fos in the trigeminal nucleus caudalis (TNC) is a widely used marker for nociceptive activation of second-order neurons, a critical step in central sensitization. nih.gov

Preclinical rodent models have shown that oral administration of lasmiditan potently inhibits the induction of c-fos in the TNC following electrical stimulation of the trigeminal ganglion. nih.govnih.gov This effect was found to be dose-dependent; oral doses of 3 µg/kg or higher were reported to reduce the number of stimulus-induced c-fos signals in neurons by 50%. nih.govresearchgate.net The suppression of c-fos expression indicates that lasmiditan can dampen the nociceptive signaling cascade at the level of the central nervous system. nih.gov This central action is likely mediated by the activation of 5-HT1F receptors located in the TNC, which can block the release of neurotransmitters like glutamate, thereby preventing or reversing the development of central sensitization. nih.gov

| Model | Stimulus | Finding | Reference |

|---|---|---|---|

| Rodent Model | Electrical stimulation of the trigeminal ganglion | Potently inhibited c-fos induction in the TNC | nih.govnih.gov |

| Rodent Model | Electrical stimulation of the trigeminal ganglion | Oral doses ≥3 µg/kg reduced c-fos signals by 50% | nih.govresearchgate.net |

Research into Drug-Induced Headache Phenomena

Medication overuse headache (MOH) is a significant clinical challenge where frequent use of acute migraine medications leads to an increase in headache frequency. nih.govnih.gov Preclinical models have been developed to investigate the mechanisms underlying this phenomenon and to assess the potential of new drugs to induce MOH-like states. In a rat model, the effects of frequent administration of lasmiditan were studied to determine if it could induce behaviors consistent with MOH. nih.gov

In these studies, repeated oral administration of lasmiditan (10 mg/kg) over two weeks led to the development of transient cutaneous allodynia in both the periorbital and hindpaw regions. nih.govnih.govresearchgate.net This heightened pain sensitivity, or allodynia, is interpreted as a preclinical correlate of the heightened pain state seen in MOH. nih.gov The allodynia resolved after the drug was discontinued. However, even after sensory thresholds returned to baseline, a state of "latent sensitization" was revealed, where migraine triggers like bright light stress or a nitric oxide (NO) donor could reinstate the allodynia. nih.govresearchgate.net These findings suggest that frequent lasmiditan administration has the capacity to induce persistent latent peripheral and central sensitization, which are believed to be key mechanisms in the pathophysiology of MOH. nih.govnih.govresearchgate.net

To contextualize the findings on lasmiditan, comparative studies were conducted using the same preclinical MOH model with the triptan, sumatriptan. nih.govnih.govresearchgate.net The results showed that repeated oral administration of sumatriptan (10 mg/kg) produced effects that were indistinguishable from those observed with lasmiditan. nih.gov

Both lasmiditan and sumatriptan induced comparable levels of acute, transient cutaneous allodynia that resolved upon cessation of the drug. nih.govnih.govresearchgate.net Furthermore, pre-treatment with either drug resulted in a similar state of latent sensitization, where cutaneous allodynia could be re-evoked by subsequent exposure to putative migraine triggers. nih.govresearchgate.net This preclinical evidence suggests that, like sumatriptan, lasmiditan may have the capacity to induce MOH when used with high frequency. nih.gov

| Parameter | Lasmiditan (10 mg/kg) | Sumatriptan (10 mg/kg) | Reference |

|---|---|---|---|

| Drug-Induced Cutaneous Allodynia | Induced transient allodynia | Induced comparable transient allodynia | nih.govnih.govresearchgate.net |

| Resolution of Allodynia | Resolved after drug cessation | Resolved after drug cessation | nih.govresearchgate.net |

| Latent Sensitization (Re-evoked by triggers) | Present | Present (indistinguishable from lasmiditan) | nih.govresearchgate.net |

Exploration of Neurobiological Effects Beyond Direct Pain Modulation

Beyond its primary role in modulating trigeminal pain pathways, research has begun to explore other neurobiological effects of targeting the 5-HT1F receptor. An intriguing observation from preclinical research is the potential link between 5-HT1F receptor activation and mitochondrial function. nih.govnih.gov

There is evidence to suggest that 5-HT1F receptors may play a role in promoting mitochondrial biogenesis. nih.govnih.gov This is particularly relevant as mitochondrial dysfunction has been proposed as a contributing factor in the pathophysiology of migraine. nih.govnih.gov The possibility that 5-HT1F receptor agonists like lasmiditan could enhance or normalize mitochondrial function presents a novel, albeit currently speculative, therapeutic mechanism. nih.gov While it is not yet clear what role this effect might play in the context of acute migraine treatment, it highlights an area for future research into the broader neurobiological impact of lasmiditan and the 5-HT1F receptor system on brain metabolism in migraine. nih.gov

Chemical Synthesis and Structural Aspects of Lasmiditan Succinate

Synthetic Chemistry Routes and Methodologies

The synthesis of lasmiditan (B1674530) has been approached through various routes, with a notable pathway commencing from piperidine-4-carboxylic acid derivatives. google.com Optimization of these routes for large-scale production has been a key consideration.

Multi-Step Synthesis Pathways (e.g., from piperidine-4-carboxylic acid derivatives)

A common synthetic route for lasmiditan begins with the commercially available piperidine-4-carboxylic acid. google.com A multi-step process is employed to construct the final complex molecule.

One documented pathway involves the following key transformations:

N-methylation of Piperidine-4-carboxylic Acid: The synthesis often starts with the methylation of the piperidine (B6355638) nitrogen. For instance, piperidine-4-carboxylic acid can be reacted with formaldehyde (B43269) and formic acid to yield 1-methylpiperidine-4-carboxylic acid. google.comgoogle.com

Amide Formation: The resulting carboxylic acid is then converted into an activated form, such as an acid chloride, by treating it with an agent like thionyl chloride or oxalyl chloride. nrochemistry.comnewdrugapprovals.org This intermediate is subsequently reacted with a suitable amine to form an amide. One approach involves the formation of a Weinreb amide by reacting the acid chloride with N,O-dimethylhydroxylamine. nrochemistry.com

Ketone Formation: The Weinreb amide serves as a precursor to the ketone moiety. It can be treated with an organometallic reagent, such as an organolithium or Grignard reagent derived from a pyridine (B92270) derivative. For example, reaction with an in-situ generated organolithium reagent from 2-chloropyridine (B119429) yields the desired ketone. nrochemistry.com

Introduction of the Amino Group: A crucial step is the introduction of the amino group onto the pyridine ring. A common method is the Buchwald-Hartwig amination, where the chloro- or bromo-substituted pyridine intermediate is coupled with an amine source, such as benzophenone (B1666685) imine, followed by acidic hydrolysis to reveal the primary amine. nrochemistry.comresearchgate.net

Final Amide Coupling: The final step involves the acylation of the newly formed amino group with 2,4,6-trifluorobenzoyl chloride to form the final amide bond, yielding the lasmiditan free base. nrochemistry.comchemicalbook.com

An alternative approach involves the coupling of 2,4,6-trifluorobenzamide (B1333449) with (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (B1287128) in the presence of a copper catalyst. wipo.int

Optimization Strategies for Large-Scale Preparation

The transition from laboratory-scale synthesis to large-scale industrial production necessitates optimization to improve yield, reduce costs, and ensure safety and environmental sustainability. For lasmiditan, several strategies have been explored.

One key area of optimization has been in the cross-coupling reactions. For instance, instead of using air-sensitive and costly catalysts like tetrakis(triphenylphosphine)palladium, more robust and economical catalytic systems have been developed. Heating palladium(II) acetate (B1210297) and triphenylphosphine (B44618) in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and diethoxymethane (B1583516) (DEM), has been shown to generate an active catalyst and afford high yields. mdpi.com

Synthesis of Lasmiditan Hemisuccinate

To improve its pharmaceutical properties, the lasmiditan free base is typically converted into a salt form. The hemisuccinate salt is a common form. This is achieved by reacting the lasmiditan free base with succinic acid. nrochemistry.comjustia.com In a typical procedure, the free base is dissolved in a suitable solvent, and then treated with approximately 0.55 equivalents of succinic acid to precipitate or crystallize the hemisuccinate salt. justia.com

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The development of lasmiditan was guided by extensive structure-activity relationship (SAR) studies aimed at achieving high selectivity and potency for the 5-HT1F receptor while minimizing interactions with other receptors, particularly those associated with vasoconstriction.

Elucidation of Key Pharmacophores for 5-HT1F Receptor Selectivity and Potency

Lasmiditan's high affinity and selectivity for the 5-HT1F receptor are attributed to its unique chemical structure, which is distinct from the indole-based triptans. dovepress.comnih.gov The key structural elements, or pharmacophores, responsible for this selectivity have been elucidated through structural and computational studies. bmbreports.orgbiorxiv.org

The interaction of lasmiditan with the 5-HT1F receptor involves specific hydrogen bonds and conformational arrangements. bmbreports.org Cryo-electron microscopy (cryo-EM) structures of lasmiditan bound to the 5-HT1F receptor have provided detailed insights into these interactions. biorxiv.org

Key interactions include:

Hydrogen bonds between the pyridinyl-piperidine scaffold of lasmiditan and specific amino acid residues within the transmembrane (TM) domains of the 5-HT1F receptor. bmbreports.org

The trifluorinated phenyl ring also plays a crucial role in binding and selectivity.

The pyridinoyl-piperidine scaffold is a distinguishing feature of lasmiditan and is not found in other classes of anti-migraine drugs. nih.gov

Design Strategies for Minimizing Off-Target Receptor Interactions

A primary goal in the design of lasmiditan was to avoid the vasoconstrictive side effects associated with triptans, which are agonists of the 5-HT1B and 5-HT1D receptors. dovepress.combiorxiv.org This was achieved by designing a molecule with high selectivity for the 5-HT1F receptor.

In vitro binding studies have demonstrated that lasmiditan has a significantly higher affinity for the 5-HT1F receptor compared to the 5-HT1B and 5-HT1D receptors, with a selectivity ratio greater than 470-fold. nih.govd-nb.info

| Receptor Subtype | Lasmiditan Ki (nM) |

| 5-HT1F | 2.21 nih.gov |

| 5-HT1B | 1043 nih.gov |

| 5-HT1D | 1357 nih.gov |

This table displays the binding affinity (Ki) of Lasmiditan for different serotonin (B10506) receptor subtypes. A lower Ki value indicates a higher binding affinity.

This high selectivity is a result of subtle but critical differences in the amino acid sequences and conformations of the binding pockets of the 5-HT1 receptor subtypes. bmbreports.orgbiorxiv.org For example, structural comparisons between the 5-HT1F and 5-HT1B receptors reveal differences in the extracellular loop 2 (ECL2) conformation when bound to lasmiditan. biorxiv.org Furthermore, lasmiditan forms hydrogen bonds with residues E313 and N317 in the 5-HT1F receptor, interactions that are not possible with the corresponding residues in the 5-HT1B receptor. bmbreports.org

The design of lasmiditan also focused on minimizing interactions with a panel of other receptors known to regulate vascular tone. d-nb.info This careful molecular design has resulted in a compound that does not cause contraction in surrogate models of human coronary artery constriction, a key differentiating feature from triptans like sumatriptan (B127528). nih.gov

Analog Development and Modification Research

Research into the optimal salt form of lasmiditan was a critical step in its development, focusing on identifying a form with superior physicochemical properties for pharmaceutical formulation. Initial screening identified both a hydrochloride (HCl) salt and a succinate (B1194679) salt of lasmiditan. sci-hub.se However, the HCl salt form exhibited significant disadvantages, including an unstable crystalline structure, high hygroscopicity (a tendency to absorb moisture from the air), and poor topology. sci-hub.se These characteristics made it unsuitable for further development.

In contrast, the lasmiditan hemisuccinate salt was selected for development due to its favorable solid-state properties and high aqueous solubility. sci-hub.seeuropa.eu This form demonstrated better stability and handling characteristics, which are crucial for manufacturing a consistent and reliable drug product. sci-hub.se Further research has also explored other salt forms for different applications, such as lasmiditan acetate, which has been investigated for use in parenteral formulations. google.com The selection of the succinate salt over the hydrochloride represents a key modification decision driven by rigorous physicochemical evaluation to ensure the quality and stability of the final drug substance. sci-hub.se

Solid-State Chemistry and Polymorphism Research

The solid-state chemistry of lasmiditan succinate is complex, characterized by the existence of multiple solid forms, a phenomenon known as polymorphism. fda.gov The ability of the drug substance to exist in different crystalline and amorphous forms was identified as a moderate risk during its development, making the control of polymorphism a key issue for regulatory review. fda.gov Ensuring the comparability of performance between different polymorphs, controlling the specific form created during manufacturing, and confirming its stability over the product's shelf-life were critical aspects of its pharmaceutical development. fda.gov

Identification and Characterization of Crystalline and Amorphous Forms

Extensive research has been dedicated to identifying and characterizing the various solid-state forms of lasmiditan and its salts. The free base of lasmiditan, when prepared according to methods in prior patents, was found to be a light brown, oil-like amorphous substance. google.comnewdrugapprovals.org Similarly, an early form of lasmiditan hydrochloride was a white amorphous substance. newdrugapprovals.orgnewdrugapprovals.org These amorphous forms were generally found to be unstable, prone to moisture absorption, and possessing poor morphology. google.comnewdrugapprovals.org

Through dedicated crystallization studies, several distinct crystalline forms of lasmiditan hemisuccinate have been identified. These include solid crystalline Forms A, B, and C. google.com More recently, pseudo-polymorphic crystalline Forms D, E, and F of lasmiditan hemisuccinate have also been disclosed. google.com These pseudo-polymorphs are often hydrates, forming when Form A or the amorphous form is exposed to water. google.com For instance, the dihydrate Form D can be produced when Form A undergoes a wet granulation process using water. google.com

The various forms are distinguished by analytical techniques such as X-ray powder diffraction (XRPD), which reveals their unique crystal structures, and polarizing light microscopy (PLM), which shows their morphology. google.com

Table 1: Identified Solid Forms of Lasmiditan and its Salts

| Form Name | Associated Compound | Type | Key Characteristics | Source(s) |

| Amorphous | Lasmiditan (free base) | Amorphous | Light brown, oil-like, unstable, poor morphology | google.comnewdrugapprovals.org |

| Amorphous | Lasmiditan Hydrochloride | Amorphous | White substance, unstable crystalline form, high hygroscopicity | newdrugapprovals.orgnewdrugapprovals.org |

| Form A | Lasmiditan Hemisuccinate | Crystalline | The dominant form in the absence of water; can convert to pseudo-polymorphs in the presence of water | google.com |

| Form B | Lasmiditan Hemisuccinate | Crystalline | A distinct solid crystalline form | google.com |

| Form C | Lasmiditan Hemisuccinate | Crystalline | A distinct solid crystalline form | google.com |

| Form D | Lasmiditan Hemisuccinate | Pseudo-polymorph (Dihydrate) | Can be formed by subjecting Form A to wet granulation | google.com |

| Form E | Lasmiditan Hemisuccinate | Pseudo-polymorph | Forms from Form A or amorphous form in the presence of water/solvent mixtures | google.com |

| Form F | Lasmiditan Hemisuccinate | Pseudo-polymorph | Forms from Form A or amorphous form in the presence of water/solvent mixtures | google.com |

| Form 2 | Lasmiditan (free base) | Crystalline | High crystallinity, regular granular morphology, particle size between 10-50 μm, low hygroscopicity | google.com |

Research on Crystal Form Stability and Hygroscopicity

The stability and hygroscopicity of the different crystal forms of lasmiditan have been a central focus of research, as these properties directly impact the drug's quality and shelf-life. The amorphous forms of both lasmiditan free base and its hydrochloride salt were found to be unstable and highly susceptible to absorbing moisture. google.comnewdrugapprovals.org This instability can lead to changes in the solid form, potentially affecting the final drug product's performance. google.com

In contrast, the developed crystalline forms show marked improvements. For example, one crystalline form of the lasmiditan free base, designated Form 2, was found to be a crystalline solid with high crystallinity and low hygroscopicity, showing only a 0.1% weight gain when exposed to relative humidity levels from 0% to 80%. google.com Lasmiditan hemisuccinate was specifically described as a non-hygroscopic, white to practically white powder. europa.eu

However, the stability of some crystalline forms can be conditional. Polymorphic Form A of lasmiditan hemisuccinate is known to be unstable in the presence of water, with a tendency to convert to other pseudo-polymorphic forms like D, E, or F. google.com Stability studies conducted on the active substance in its intended commercial packaging showed it to be stable for up to 24 months under long-term conditions (30°C / 65% RH) and for six months under accelerated conditions (40°C / 75% RH). europa.eu No significant degradation was observed under these conditions. europa.eu

Table 2: Stability and Hygroscopicity Findings

| Form | Stability Characteristic | Hygroscopicity | Source(s) |

| Amorphous (HCl Salt) | Unstable crystalline form | High | sci-hub.senewdrugapprovals.org |

| Amorphous (Free Base) | Unstable solid form | Susceptible to moisture absorption | google.comnewdrugapprovals.org |

| Crystalline Form 2 (Free Base) | High chemical stability | Low (0.1% weight change at 0-80% RH) | google.com |

| Crystalline (Hemisuccinate Salt) | Stable for 24 months at 30°C/65% RH | Non-hygroscopic | europa.eu |

| Crystalline Form A (Hemisuccinate Salt) | Unstable in the presence of water; converts to other forms | - | google.com |

Implications for Pharmaceutical Development and Manufacturing

The research into solid-state chemistry and polymorphism has profound implications for the pharmaceutical development and manufacturing of lasmiditan. The initial decision to pursue the succinate salt was a direct consequence of the poor physicochemical properties (instability, hygroscopicity) of the hydrochloride salt. sci-hub.se

The existence of multiple polymorphs necessitates strict control over the manufacturing process to ensure that the desired, most stable crystalline form is consistently produced. fda.gov This is critical because different polymorphs can have different solubilities, dissolution rates, and bioavailability, which could affect the drug's efficacy and safety. The active substance specification for lasmiditan hemisuccinate includes a test for crystal form using XRPD to ensure batch-to-batch consistency. europa.eu

Furthermore, the finding that Crystalline Form A of lasmiditan hemisuccinate is unstable in water and can convert to other forms has direct consequences for manufacturing methods. google.com This instability makes processes involving water, such as aqueous wet granulation, problematic. google.com Consequently, a dry manufacturing process is more suitable for producing a stable solid oral pharmaceutical composition of lasmiditan hemisuccinate, preventing the unintended conversion of its polymorphic form. google.com The stability data justifies a retest period of 36 months when the substance is stored in its proposed container between 1-30°C. europa.eu

Advanced Research Methodologies and Future Directions in Lasmiditan Succinate Research

In vitro and In vivo Pharmacological Assay Development and Refinement

The journey from a chemical compound to a therapeutic agent relies on a robust pipeline of pharmacological assays. For Lasmiditan (B1674530) and future 5-HT1F agonists, the focus is on developing and refining assays that offer higher throughput, greater physiological relevance, and more detailed mechanistic insights.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity at a specific biological target. ox.ac.uk In the quest for novel 5-HT1F agonists, HTS assays are designed to identify compounds that selectively bind to and activate the 5-HT1F receptor. ox.ac.uk These assays are typically performed in micro-well plates, allowing for the automated testing of thousands of compounds in a short period. ox.ac.uk

A common HTS approach for G-protein coupled receptors (GPCRs) like the 5-HT1F receptor involves cell-based assays that measure downstream signaling events. For instance, a standard radioligand-binding assay, the [35S]GTPγS assay, was used to demonstrate the selective functional activity of Lasmiditan at the human recombinant 5-HT1F receptor subtype. nih.gov This type of assay quantifies the activation of G-proteins following receptor agonism.

The primary challenge in developing HTS for 5-HT1F agonists is achieving selectivity. The serotonin (B10506) 5-HT1 receptor subtypes (5-HT1A, 1B, 1D, 1E, 1F) share a high degree of sequence homology, which can lead to off-target binding and activity. nih.govacs.org Therefore, HTS campaigns are often followed by secondary screening cascades, where "hits" are tested against a panel of other 5-HT receptor subtypes to confirm their selectivity profile. The development of more selective assays, potentially using advanced techniques like fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) to monitor receptor-G protein interactions in real-time, represents a key area of refinement.

Table 1: Comparison of HTS Assay Technologies for GPCR Drug Discovery

| Assay Technology | Principle | Advantages for 5-HT1F Screening | Challenges |

|---|---|---|---|

| [35S]GTPγS Binding Assay | Measures agonist-stimulated binding of a non-hydrolyzable GTP analog to G-proteins. | Directly measures G-protein activation; well-established. nih.gov | Use of radioactivity; may not distinguish between signaling pathways. |

| cAMP Assays | Measures the inhibition of cyclic AMP production, a downstream effect of Gi/o coupling. | Functional readout of receptor activation; amenable to HTS formats. | Indirect measure; can be influenced by other cellular pathways. |

| BRET/FRET Assays | Measures proximity between tagged receptor and signaling partners (e.g., G-protein, β-arrestin). | Real-time kinetics; can differentiate between signaling pathways (biased agonism). | Requires genetically engineered cell lines; complex assay development. |

| Calcium Flux Assays | Measures changes in intracellular calcium, often using a promiscuous G-protein to couple the target receptor to a calcium signal. | High signal-to-noise ratio; widely used in HTS. | Requires engineered cell lines; non-physiological signaling pathway. |

A key mechanism of action for Lasmiditan is the inhibition of Calcitonin Gene-Related Peptide (CGRP) release from trigeminal neurons. researchgate.net Preclinical studies have confirmed this effect using ex vivo models where tissues like the dura mater and trigeminal ganglion are isolated and stimulated to measure CGRP release. researchgate.netnih.gov For instance, research has shown that Lasmiditan can reduce potassium chloride-induced CGRP release from these isolated tissues in mice. researchgate.net

Future refinements in this area point towards the application of in vivo microdialysis. This advanced technique allows for the sampling and measurement of neurotransmitters and neuropeptides like CGRP directly from the interstitial fluid of specific brain regions or peripheral tissues in freely moving animals. While specific studies applying this technique to Lasmiditan are not yet prevalent, its use would represent a significant step forward. It would enable researchers to:

Monitor real-time changes in CGRP levels in relevant structures like the trigeminal nucleus caudalis following Lasmiditan administration.

Correlate the pharmacokinetics of Lasmiditan in the brain with its pharmacodynamic effect on CGRP release.

Investigate the effects of novel 5-HT1F agonists on neurochemical dynamics in a more physiologically intact system.

This technique would provide a more precise understanding of the temporal relationship between drug exposure and target engagement in the central and peripheral nervous systems.

Lasmiditan is known to penetrate the blood-brain barrier and exert central effects. nih.govnih.gov Understanding these central mechanisms is critical, and advanced imaging modalities offer powerful, non-invasive tools for this purpose in preclinical models. While specific applications in Lasmiditan research are still emerging, these techniques represent a major future direction.

Functional Magnetic Resonance Imaging (fMRI): In animal models of migraine, fMRI could be used to visualize changes in brain activity in response to trigeminal stimulation and to map how Lasmiditan modulates this activity in key pain processing centers.

Positron Emission Tomography (PET): The development of a specific radiolabeled tracer for the 5-HT1F receptor would enable PET imaging to visualize the distribution and occupancy of these receptors by Lasmiditan in the brain. This would provide invaluable information on dose-dependent target engagement and help in the development of new agonists with optimal brain penetration and receptor binding kinetics.

Two-Photon Microscopy: This high-resolution imaging technique could be used in animal models to directly visualize neuronal activity, such as calcium transients, in specific trigeminal pathways and observe how Lasmiditan inhibits nociceptive signaling at a cellular level.

These advanced imaging techniques could help elucidate the precise neural circuits through which Lasmiditan exerts its therapeutic effects and facilitate the preclinical evaluation of new drug candidates.

Computational Modeling and Cheminformatics Approaches

Computational methods are indispensable in modern drug design, offering a rational approach to identifying and optimizing lead compounds. These techniques have been integral to understanding the selectivity of Lasmiditan and will be even more critical for designing future 5-HT1F agonists with improved properties.

The development of selective 5-HT1F agonists is a significant challenge due to the high structural similarity among 5-HT1 receptor subtypes. nih.gov Computational approaches like molecular docking and ligand-based drug design are essential for navigating this challenge.

Molecular Docking: This method involves predicting the preferred orientation of a ligand when bound to a receptor's binding site. Using 3D structural models of the 5-HT1F receptor (often generated via homology modeling based on related GPCR crystal structures), researchers can dock virtual libraries of compounds to identify those with a high predicted binding affinity. benthamscience.com Subsequent molecular dynamics simulations, which can model the movement of atoms in the receptor-ligand complex over time, help to refine these predictions and assess the stability of the interaction. nih.govmdpi.com Studies have used such simulations for up to 1 microsecond to probe the interactions of potential agonists with 5-HT1 receptor subtypes. nih.govacs.org

Ligand-Based Drug Design: When a high-resolution receptor structure is unavailable, ligand-based methods are employed. These approaches rely on the principle that molecules with similar structures often have similar biological activities. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structures of known 5-HT1F agonists with their biological activity. nih.gov These models can then be used to predict the activity of novel, untested compounds, prioritizing them for synthesis and biological evaluation.

These computational strategies allow for the rational design of molecules with specific structural features intended to maximize interactions with the 5-HT1F receptor while minimizing interactions with other subtypes like 5-HT1B and 5-HT1D, thereby designing out the potential for vasoconstrictive effects. nih.govacs.org

Predictive PK/PD modeling is a quantitative approach used to understand the relationship between drug concentration (pharmacokinetics) and its pharmacological effect (pharmacodynamics) over time. In the preclinical development of Lasmiditan, such models were crucial for translating findings from animal studies to humans.

In a preclinical setting, PK/PD models are developed using data from in vitro assays and in vivo animal studies. nih.gov For Lasmiditan, concentration-time data from animal models would be described using compartmental models (e.g., a two-compartment model with first-order absorption and elimination) to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

This PK data is then integrated with PD data, such as the inhibition of dural plasma protein extravasation or the reduction of c-fos expression in the trigeminal nucleus caudalis in animal models. researchgate.netresearchgate.net The resulting PK/PD model can:

Establish a quantitative relationship between Lasmiditan exposure and its therapeutic effect.

Simulate the effects of different dosing regimens to identify those likely to be effective.

Predict potential drug-drug interactions. For example, physiologically-based pharmacokinetic (PBPK) models were used to predict the effect of Lasmiditan on substrates of drug transporters like P-glycoprotein (P-gp). fda.gov

These preclinical models are iterative; as more data becomes available, the model is refined to improve its predictive power, ultimately guiding the design of informative clinical trials. nih.gov

Table 2: Key Parameters in Preclinical PK/PD Modeling of Lasmiditan

| Parameter Type | Specific Parameter | Relevance in Preclinical Modeling | Example Finding/Application |

|---|---|---|---|

| Pharmacokinetic (PK) | Cmax (Maximum Concentration) | Relates to the onset of action and potential for concentration-dependent effects. | Models help predict the dose required to achieve a therapeutic Cmax. mdpi.com |

| AUC (Area Under the Curve) | Represents total drug exposure over time. | Correlates with overall efficacy and duration of effect. mdpi.com | |

| T1/2 (Half-life) | Determines the duration of action and dosing interval. | Preclinical models inform predictions of human half-life. | |

| Pharmacodynamic (PD) | EC50 (Half maximal effective concentration) | Measures the potency of the drug in producing a specific effect (e.g., CGRP inhibition). | Determined from in vitro/ex vivo assays to link concentration to effect. nih.gov |

| Emax (Maximum effect) | Indicates the maximum possible therapeutic response. | Helps to understand the upper limits of the drug's efficacy. |

Investigational Avenues for Lasmiditan in Other Neurological Research Fields Based on its Mechanism

Lasmiditan succinate's unique mechanism as a selective serotonin 5-HT1F receptor agonist opens up several promising avenues for neurological research beyond its current indication for the acute treatment of migraine. drugbank.commedlineplus.govwikipedia.orgdrugtopics.com Its ability to penetrate the blood-brain barrier and act on central nervous system (CNS) pathways, without the vasoconstrictive effects associated with triptans, makes it a valuable tool for investigating conditions where trigeminal nerve pathways and neuropeptide signaling play a role. drugbank.comnih.govnih.govresearchgate.net

Key aspects of Lasmiditan's mechanism of action that support its investigation in other neurological fields include:

Inhibition of Calcitonin Gene-Related Peptide (CGRP) and Glutamate Release: Lasmiditan's activation of 5-HT1F receptors on trigeminal neurons inhibits the release of CGRP and glutamate, key molecules in pain signaling. nih.govnih.govresearchgate.netresearchgate.net This suggests potential utility in other pain disorders where these mediators are implicated.

Central Nervous System Activity: As a lipophilic compound, Lasmiditan crosses the blood-brain barrier, allowing it to act on 5-HT1F receptors within the CNS, such as in the trigeminal nucleus caudalis and the thalamus. nih.govnih.govresearchgate.net This central action could be beneficial in disorders characterized by central sensitization, a phenomenon where the nervous system becomes hyperexcitable. nih.govresearchgate.net

Modulation of Descending Pain Pathways: 5-HT1F receptors are also found in descending pain modulation pathways, suggesting that Lasmiditan could influence how pain signals are processed and perceived. nih.govresearchgate.net

Potential Mitochondrial Effects: There is emerging, though not yet fully understood, evidence that 5-HT1F receptors might play a role in promoting mitochondrial biogenesis. nih.govresearchgate.net This hints at a potential neuroprotective role that could be explored in various neurodegenerative or ischemic conditions.

Based on these mechanisms, several neurological research fields represent logical areas for future investigation of Lasmiditan.

Table 1: Potential Investigational Avenues for Lasmiditan in Neurological Research

| Neurological Research Field | Mechanistic Rationale | Key Research Questions |

|---|---|---|

| Trigeminal Neuralgia & Other Facial Pain Syndromes | The trigeminal nerve is central to these conditions. Lasmiditan's ability to inhibit neuronal firing and neuropeptide release in this pathway is highly relevant. drugbank.com | Can Lasmiditan reduce the frequency and severity of pain attacks in trigeminal neuralgia? Does it affect the underlying pathophysiology or only provide symptomatic relief? |

| Temporomandibular Disorders (TMD) | TMD often involves sensitization of the trigeminal system and elevated levels of CGRP have been noted in the synovial fluid of the temporomandibular joint. | Could Lasmiditan decrease pain and inflammation associated with TMD by acting on peripheral and central trigeminal neurons? |

| Cluster Headache | Although distinct from migraine, cluster headache also involves the trigeminal system and CGRP release. | Is Lasmiditan effective in the acute treatment of cluster headache attacks? How does its efficacy compare to existing treatments like triptans and high-flow oxygen? |

| Post-Traumatic Headache | Central sensitization and ongoing trigeminal activation are thought to contribute to persistent headaches following traumatic brain injury. | Can Lasmiditan alleviate acute post-traumatic headache and prevent its transition to a chronic form by dampening central sensitization? nih.govresearchgate.net |

| Neuropathic Pain | The neurotransmitter glutamate and central sensitization are key components of many neuropathic pain states. nih.govresearchgate.net | Could Lasmiditan's modulation of glutamate release and central pain processing offer a novel therapeutic approach for certain types of neuropathic pain? |

Identification of Unresolved Mechanistic Questions and Future Research Priorities

While Lasmiditan represents a significant advancement in understanding the role of the 5-HT1F receptor, its precise mechanism of action is not fully elucidated, leaving several questions for future research. drugbank.com Addressing these knowledge gaps is a priority for optimizing its potential therapeutic applications and understanding the full scope of its neurological effects.

Unresolved Mechanistic Questions:

Precise Downstream Signaling: While it is known that Lasmiditan's agonism at the 5-HT1F receptor leads to the inhibition of CGRP and glutamate release, the specific intracellular signaling cascades that mediate this effect are not fully characterized. nih.govnih.gov

Role in Mitochondrial Biogenesis: The preliminary evidence linking 5-HT1F receptor activation to mitochondrial biogenesis is intriguing but requires substantial further investigation. nih.govresearchgate.net It is currently unclear if this effect is clinically relevant or has any therapeutic implications for migraine or other neurological disorders. nih.gov

Long-Term Neuronal Effects: The long-term consequences of repeated 5-HT1F receptor activation on neuronal health, plasticity, and the development of tolerance or medication-overuse headache are unknown. medlineplus.gov

Future Research Priorities:

Elucidating Molecular Mechanisms: Future studies should employ advanced molecular and cellular techniques to map the complete signaling pathways downstream of 5-HT1F receptor activation. This includes identifying the specific G-proteins involved and their effects on ion channels and the neurotransmitter release machinery.

Investigating Neuroprotective Potential: Research is needed to validate the preliminary findings on mitochondrial biogenesis. nih.govresearchgate.net Studies could explore whether Lasmiditan confers neuroprotective effects in cellular and animal models of neurological diseases where mitochondrial dysfunction is a known factor.

Long-Term Outcome Studies: Prospective, long-term observational studies and clinical trials are necessary to evaluate the safety and efficacy of Lasmiditan with chronic, intermittent use. A key priority is to determine if it carries a risk for inducing medication-overuse headache, a known complication with other acute migraine treatments like triptans. nih.govgoodrx.com

Exploring Non-Migraine Applications: Based on its mechanism, well-designed clinical trials should be initiated to investigate the efficacy of Lasmiditan in other neurological conditions, such as cluster headache, trigeminal neuralgia, and potentially other neuropathic pain states as outlined in the investigational avenues.

Clarifying the Relationship Between Efficacy and Side Effects: Real-world evidence suggests that side effects like somnolence may be more prevalent in patients who find the drug effective. mdpi.com Future research should investigate the shared mechanistic basis for its therapeutic effects and its CNS-related adverse events, such as dizziness and sedation. nih.gov

By systematically addressing these unresolved questions, the scientific community can build a more complete understanding of this compound's role in neurology and unlock its full therapeutic potential.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Lasmiditan succinate (B1194679) |

| Calcitonin Gene-Related Peptide (CGRP) |

| Glutamate |

| Triptans |

Q & A

How can researchers design robust randomized controlled trials (RCTs) to evaluate Lasmiditan’s efficacy in migraine patients with cardiovascular contraindications to triptans?

Methodological Answer:

To address this, apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) . For example:

- Population : Migraine patients with ≥1 triptan contraindication (e.g., cardiovascular disease).

- Intervention : Lasmiditan 50–200 mg.

- Comparison : Placebo or active comparator (e.g., gepants).

- Outcome : Pain freedom at 2 hours, sustained efficacy at 24–48 hours, and adverse event rates.

- Time : Post-dose assessments at 0.5, 1, 2, 24, and 48 hours.

Subgroup analyses should stratify participants by contraindication type (e.g., hypertension, coronary artery disease) to ensure statistical power . Pooled data from SAMURAI, SPARTAN, and CENTURION trials demonstrated comparable efficacy in patients with/without triptan contraindications, supporting this design .